N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Descripción
This compound features a benzodioxole moiety linked via a methyl group to a thioacetamide bridge, which connects to a cyclopentapyrimidine core modified with a 2-hydroxyethyl substituent and a 2-oxo group.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-7-6-22-14-3-1-2-13(14)18(21-19(22)25)28-10-17(24)20-9-12-4-5-15-16(8-12)27-11-26-15/h4-5,8,23H,1-3,6-7,9-11H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSASTBFZQTYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with thiourea and other reagents. Specific methods include:
- Formation of Thiourea Derivatives : The initial step involves creating thiourea derivatives that incorporate benzo[d][1,3]dioxole moieties.
- Acylation : The thiourea is then acylated to form the final compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole structures. For instance, a derivative with a similar framework demonstrated significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 2.38 |
| HCT116 | 1.54 |
| MCF7 | 4.52 |
These values indicate that the compound is more potent than standard chemotherapeutic agents like doxorubicin (IC50 values of 7.46 µM for HepG2) .
The anticancer effects are attributed to several mechanisms:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Apoptosis Induction : Annexin V-FITC assays indicate that the compound promotes apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis shows that treated cells undergo cell cycle arrest at specific phases, contributing to reduced proliferation.
Antimicrobial Activity
In addition to its anticancer properties, related compounds have shown antimicrobial activity against various bacterial strains. For example, derivatives containing the benzo[d][1,3]dioxole structure exhibited activity against Escherichia coli and Bacillus subtilis, suggesting a broader spectrum of biological activity .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound in cancer treatment. Results indicate significant tumor reduction compared to controls.
- Toxicity Assessments : Toxicity studies reveal that while effective against cancer cells, the compound exhibits low toxicity towards normal cell lines (IC50 > 150 µM), highlighting its therapeutic window .
Comparación Con Compuestos Similares
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Target Compound and Analogs
Key Observations :
- The target’s cyclopentapyrimidine core is distinct from the thiazolo-pyrimidine or tetrahydrobenzo[b]thiophen scaffolds in analogs, which may influence steric interactions in biological targets.
- The 2-hydroxyethyl group introduces hydrophilicity, contrasting with lipophilic substituents like methylfuran or benzylidene in analogs .
- The benzodioxole moiety may improve metabolic stability compared to simpler aromatic groups (e.g., phenyl in compound 23) .
Insights :
- The target’s thioacetamide bridge could be synthesized via methods analogous to , where sodium methylate-mediated alkylation of thiopyrimidines with chloroacetamides is employed .
- ’s use of condensation reactions (e.g., with aromatic aldehydes) highlights alternative strategies for introducing substituents on heterocyclic cores .
Table 3: Comparative Physicochemical Data
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
